3-(4-Fluorophenyl)-3-aminoacrylonitrile
Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-Fluorophenyl)-3-aminoacrylonitrile” would depend on its specific molecular structure. For example, its solubility, melting point, and boiling point would be determined by the nature of its chemical bonds and the groups present in the molecule .
Scientific Research Applications
Antitumor Activity
(Z)-3-Amino-3-(4-fluorophenyl)acrylonitrile: has been investigated for its potential as an antitumor agent. Researchers synthesized a series of 2-(1H-indol-2-yl)-3-acrylonitrile derivatives , including this compound, and evaluated their activities against approximately 60 human tumor cell lines. Notably, compounds like 3-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-indol-2-yl)acrylonitrile (5c) exhibited remarkable growth inhibition potency against various tumor cell lines, making them promising candidates for further study .
Antimicrobial Properties
The same class of compounds was also assessed for their antibacterial and antifungal activities. Among them, 2-(1H-indol-2-yl)-3-(1H-pyrrol-2-yl)acrylonitrile (2x) demonstrated potent antimicrobial activity. This compound could serve as a lead structure for developing novel antimicrobial agents .
Flame Retardancy and Dielectric Enhancement
In a different context, a fluorine-containing derivative, benzyl(4-fluorophenyl)phenylphosphine oxide (BFPPO) , was used to improve the flame retardancy and dielectric properties of epoxy resin (EP). This application highlights the compound’s versatility beyond biological contexts .
Crystallography and Non-Covalent Interactions
The crystal structure of (Z)-3-Amino-3-(4-fluorophenyl)acrylonitrile has been confirmed experimentally. Hirshfeld surface analysis revealed non-covalent interactions responsible for its crystal packing. Additionally, density functional theory (DFT) calculations demonstrated the compound’s high stability .
Inhibitors of Tyrosinase Enzyme
Researchers leveraged the 3-chloro-4-fluorophenyl motif to identify inhibitors of the tyrosinase enzyme. Although not directly related to the compound, this example showcases the broader impact of similar chemical fragments in drug discovery .
Novel Derivatives and Medicinal Applications
Carboxylates, including derivatives of 4-fluoroaniline, have diverse applications. While not specific to this compound, it’s worth noting that carboxylic acids play essential roles in biochemistry, catalysis, and medicinal chemistry. Examples include antibiotics, antioxidants, and anti-inflammatory drugs .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(Z)-3-amino-3-(4-fluorophenyl)prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-5H,12H2/b9-5- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPYPQORYFJOFC-UITAMQMPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=CC#N)N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C/C#N)/N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-Amino-3-(4-fluorophenyl)acrylonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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